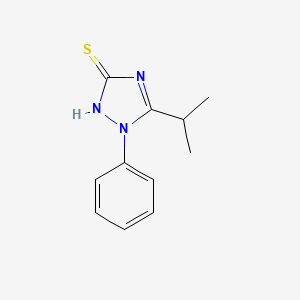

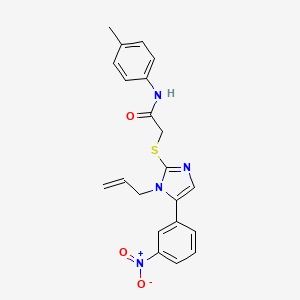

![molecular formula C13H21NO4 B2692764 5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2167467-26-5](/img/structure/B2692764.png)

5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C13H21NO4 . It is a solid substance at 20 degrees Celsius . The compound appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC©©OC(=O)NC12CCCC(C1)(C2)C(=O)O . This notation provides a way to represent the structure using ASCII strings. For a more detailed structural analysis, a 3D molecular model or X-ray crystallography study would be helpful.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.31 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is air sensitive .

Scientific Research Applications

Synthesis of Stereoisomers

Researchers have developed methods to synthesize all four stereoisomers of closely related compounds, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This advancement significantly shortens previous synthesis processes for these unnatural amino acids. Adjustments in reaction conditions allow for the selective synthesis of either cis or trans acids, with optical resolution achieved through diastereomeric salt formation or chromatography on a chiral stationary phase. This work elucidates cis selectivity in the initial synthesis steps through ab initio calculations (Bakonyi et al., 2013).

Polymer Science

Alicyclic polymers, synthesized from compounds such as 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate, have been designed for use as 193 nm photoresist materials. These resins, created through cycloaliphatic co- and terpolymers, exhibit solubility in common organic solvents and varying glass transition temperatures. The synthesis leverages techniques like free radical, Pd(II)-catalyzed addition, and ring-opening metathesis polymerization (Okoroanyanwu et al., 1998).

Bioactive Compound Synthesis

Research into conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids has led to the synthesis of glutamic acid analogues from L-serine, aiming at generating peptidomimetics for biochemical studies. This work showcases innovative approaches to creating bioactive compounds, providing valuable insights into the synthesis and potential applications of these molecules (Hart & Rapoport, 1999).

Efficient Catalysis

N-tert-Butoxycarbonylation of amines has been enhanced by using H3PW12O40 as a heterogeneous and recyclable catalyst, demonstrating efficiency and environmental friendliness in the process. This methodology stands out for its rapid reaction times and chemoselectivity, making it significant for the production of N-Boc-protected amino acids and derivatives (Heydari et al., 2007).

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists . If the compound comes into contact with the skin, it should be washed off with plenty of soap and water . Contaminated clothing should be removed and washed before reuse .

properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVUZWNAUSJSOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

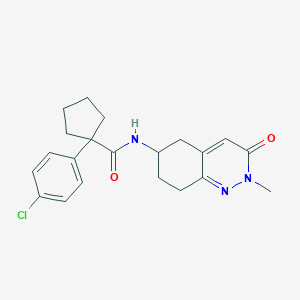

![5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2692681.png)

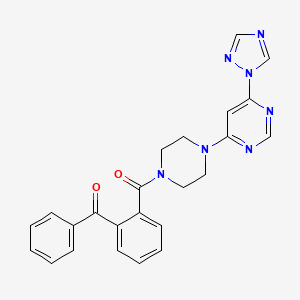

![N-cyclopentyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2692683.png)

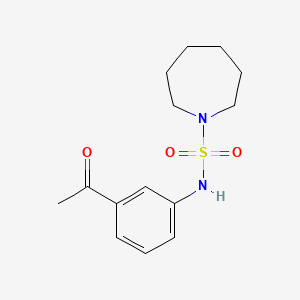

![(3r,5r,7r)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2692686.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2692689.png)

![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)

![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)

![10-(1H-indol-3-yl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2692694.png)